molecular formula C10H19NO B075246 N-Cyclohexyl-N-ethylacetamide CAS No. 1128-34-3

N-Cyclohexyl-N-ethylacetamide

Cat. No. B075246
CAS RN: 1128-34-3
M. Wt: 169.26 g/mol
InChI Key: QOFZICTWQWJEKJ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethylacetamide (CEAA) is a chemical compound that has gained significant attention in scientific research due to its various properties and potential applications. CEAA is a white crystalline solid that is soluble in organic solvents and has a melting point of approximately 86-88°C. It is a derivative of acetamide and is often used as a reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of N-Cyclohexyl-N-ethylacetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. In particular, N-Cyclohexyl-N-ethylacetamide has been shown to enhance the activity of GABA, an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability.

Biochemical And Physiological Effects

N-Cyclohexyl-N-ethylacetamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce pain and inflammation, as well as to exhibit anticonvulsant properties. Additionally, N-Cyclohexyl-N-ethylacetamide has been shown to have a protective effect on the liver and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-Cyclohexyl-N-ethylacetamide is its relatively low toxicity, which makes it a safe compound to work with in laboratory settings. Additionally, its solubility in organic solvents and its ease of synthesis make it a convenient reagent for organic chemists. However, one limitation of N-Cyclohexyl-N-ethylacetamide is its relatively low potency, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on N-Cyclohexyl-N-ethylacetamide. One area of interest is in the development of new drugs based on the structure of N-Cyclohexyl-N-ethylacetamide. Additionally, further studies are needed to fully elucidate the mechanism of action of N-Cyclohexyl-N-ethylacetamide and to better understand its effects on the central nervous system. Finally, research is needed to determine the full range of potential applications for N-Cyclohexyl-N-ethylacetamide in fields such as medicine, agriculture, and materials science.

Scientific Research Applications

N-Cyclohexyl-N-ethylacetamide has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the development of new drugs. N-Cyclohexyl-N-ethylacetamide has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new pharmaceuticals.

properties

CAS RN

1128-34-3

Product Name

N-Cyclohexyl-N-ethylacetamide

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N-cyclohexyl-N-ethylacetamide

InChI

InChI=1S/C10H19NO/c1-3-11(9(2)12)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3

InChI Key

QOFZICTWQWJEKJ-UHFFFAOYSA-N

SMILES

CCN(C1CCCCC1)C(=O)C

Canonical SMILES

CCN(C1CCCCC1)C(=O)C

synonyms

N-Cyclohexyl-N-ethylacetamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (1.1 mL, 15.4 mmol) was added slowly to an ice cooled solution of cyclohexylmethyl amine (1.3 mL, 10 mmol) in pyridine (4 mL) under a nitrogen atmosphere. After stirring at 0-5° C. for 1 h, the reaction mixture was maintained at ambient temperature for 6 h. This mixture was then poured into water (20 mL) and extracted with ethyl acetate (3×25 mL). The combined organic phases were washed with 1N HCl (2×10 mL) and then with a saturated sodium bicarbonate solution (10 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to give N-acetyl-cyclohexyl-ethyl-amine (1.50 g), yield: 98%. A solution of N-acetyl-cylohexyl-ethyl-amine (0.8 g, 5.0 mmol) in anhydrous THF (10 mL) was prepared under nitrogen, and lithium aluminum hydride (1.0 M solution in ether, 10 mmol) was added to the solution. After stirring for 6 h at RT, the reaction mixture was poured into water (30 mL) and stirred for 1 h. The inorganic salts were then filtered and washed with water (10 mL) and ethyl acetate (3×25 mL). The combined filtrate was collected and the organic phase was separated. The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford the title compound (0.4 g), yield: 56%.
Quantity
1.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.3 mL
Type
reactant
Reaction Step One
Quantity
4 mL
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reactant
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Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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